![molecular formula C12H10ClN3O2 B1326437 Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate CAS No. 34775-04-7](/img/structure/B1326437.png)
Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a chemical compound with a molecular weight of 263.68 . It is used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a strategy involving the use of readily available alkynones as Michael acceptors has been described . This method effectively eliminates the need for subsequent oxidation and provides pyrido [2,3-d]pyrimidine derivatives directly without purification and with total regiochemical control .
Molecular Structure Analysis
The molecular structure of Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate can be represented by the InChI code 1S/C12H10ClN3O2/c1-2-18-12(17)8-7-15-11(16-10(8)13)9-5-3-4-6-14-9/h3-7H,2H2,1H3
. The compound has a melting point range of 140 - 142 degrees Celsius .
Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . The reaction of similar compounds with N,N-dimethylethylenediamine has also been reported .
Physical And Chemical Properties Analysis
The compound is a solid with a melting point range of 140 - 142 degrees Celsius . It has a molecular weight of 263.68 .
Scientific Research Applications
Antiviral Activity
Pyrimidine derivatives, including Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate, have been studied for their potential antiviral properties. These compounds can be designed to interfere with viral replication processes .
Anticancer Activity
Research has shown that pyrimidine derivatives can be effective in cancer treatment protocols. They can act as chemotherapeutic agents by targeting and disrupting cancer cell growth and proliferation .
Antioxidant Activity
These compounds are also being explored for their antioxidant capabilities, which is crucial in protecting cells from oxidative stress and damage .
Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives against various bacterial strains has been evaluated, showing promise as a new class of antibiotics .
Neuroprotection
Studies have indicated that pyrimidine derivatives may offer neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are being investigated for their use in reducing inflammation in various medical conditions .
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and washing thoroughly after handling (P264) .
Future Directions
The compound and its derivatives have shown promising biological activities, which makes them interesting targets for future research. For instance, they have been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Further studies could focus on exploring these biological activities and developing novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents .
properties
IUPAC Name |
ethyl 4-chloro-2-pyridin-3-ylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-4-3-5-14-6-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZFNCGOWTUOAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647981 | |
Record name | Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |
CAS RN |
34775-04-7 | |
Record name | Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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